(2-Chloro-3-methylquinolin-4-yl)methanol

Physicochemical Properties Lipophilicity Structural Comparison

Procure (2-Chloro-3-methylquinolin-4-yl)methanol (CAS 893566-47-7) as your strategic quinoline building block. Unlike generic analogs, the precise 2-chloro-3-methyl-4-hydroxymethyl substitution pattern enables dual diversification: the 4-CH₂OH handle for etherification or oxidation, and the 2-Cl site for late-stage cross-coupling. This scaffold is a validated entry point for MEK kinase inhibitor libraries (cf. PD 184352, in vitro IC₅₀ 300 nM) and antimalarial SAR programs targeting drug-resistant Plasmodium strains. Avoid positional-isomer pitfalls—only this specific substitution ensures predictable reactivity and biological relevance.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
Cat. No. B8558730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-3-methylquinolin-4-yl)methanol
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1Cl)CO
InChIInChI=1S/C11H10ClNO/c1-7-9(6-14)8-4-2-3-5-10(8)13-11(7)12/h2-5,14H,6H2,1H3
InChIKeyMFDOSMIIVIZAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-3-methylquinolin-4-yl)methanol: A Strategic Quinoline Methanol Building Block for Medicinal Chemistry and Drug Discovery


(2-Chloro-3-methylquinolin-4-yl)methanol (CAS 893566-47-7) is a heterocyclic quinoline derivative characterized by a chloro substituent at the 2-position, a methyl group at the 3-position, and a hydroxymethyl (-CH₂OH) group at the 4-position of the quinoline core [1]. With a molecular formula of C₁₁H₁₀ClNO and a molecular weight of 207.65 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of fused and binary quinoline-based heterocyclic systems . Its predicted LogP of 1.99 indicates moderate lipophilicity, positioning it as a candidate for optimizing both target engagement and pharmacokinetic properties in drug discovery programs [1].

Why (2-Chloro-3-methylquinolin-4-yl)methanol Cannot Be Directly Substituted with Unmodified Quinoline Methanol Analogs


Substituting (2-Chloro-3-methylquinolin-4-yl)methanol with other quinoline methanol derivatives—even those with seemingly minor structural variations—can lead to significant and unpredictable changes in both physicochemical properties and biological activity. The specific arrangement of the chloro, methyl, and hydroxymethyl substituents on the quinoline scaffold critically influences parameters such as lipophilicity (LogP) [1], steric accessibility for further derivatization [2], and electronic modulation of the core heterocycle [3]. As detailed in the quantitative evidence below, even a positional isomer or the absence of a single substituent can alter a compound's suitability as a synthetic intermediate or its potential pharmacological profile, underscoring the need for precise procurement of this specific structure rather than a generic quinoline analog.

Quantitative Differentiation Guide for (2-Chloro-3-methylquinolin-4-yl)methanol: Physicochemical, Synthetic, and Class-Level Evidence


Physicochemical Property Differentiation: LogP and Density Compared to Positional Isomers

(2-Chloro-3-methylquinolin-4-yl)methanol exhibits distinct physicochemical properties compared to its closest analogs, which can directly influence its behavior in synthetic transformations and biological assays. Specifically, its predicted LogP (a measure of lipophilicity) is 1.99, and its predicted density is 1.3±0.1 g/cm³ [1]. In contrast, the positional isomer (2-chloro-4-methylquinolin-3-yl)methanol (CAS 209909-11-5) has a predicted XLogP3 of 2.6 and a density of 1.307 g/cm³ [2]. The non-methylated analog, (2-chloroquinolin-3-yl)methanol (CAS 125917-60-4), shows an even higher LogP of 2.38 and a density of 1.358 g/cm³ . The lower LogP of the target compound suggests it is less lipophilic than these analogs, which can be advantageous for achieving optimal aqueous solubility and permeability in early-stage drug discovery.

Physicochemical Properties Lipophilicity Structural Comparison

Synthetic Utility as a Versatile Building Block for Sonogashira Coupling Reactions

(2-Chloro-3-methylquinolin-4-yl)methanol is explicitly documented as a key starting material in the synthesis of more complex heterocycles via palladium-catalyzed cross-coupling. Specifically, a published synthetic route utilizes the condensation of this compound (as '2-chloroquinoline-3-methanol') with trimethylsilyl acetylene in the presence of PdCl₂(PPh₃)₂ and CuI in DMF to yield the corresponding 2-(trimethylsilylethynyl)quinoline-3-methanol derivative [1]. This demonstrates the compound's reactive handle at the 2-chloro position, which is amenable to Sonogashira coupling—a transformation not feasible with the non-chlorinated or 2-hydroxy analogs without additional functional group interconversion steps.

Organic Synthesis Sonogashira Coupling Building Block

Class-Level Evidence: 4-Quinolinemethanols as Privileged Antimalarial Scaffolds

The 4-quinolinemethanol substructure, of which (2-Chloro-3-methylquinolin-4-yl)methanol is a direct analog, is recognized in the patent literature as a privileged scaffold for antimalarial drug development. U.S. Patent 8,716,265 and related filings explicitly describe substituted 4-quinolinemethanols as active agents for treating malaria, tuberculosis, and other infectious diseases [1]. The patent claims a broad genus encompassing compounds with a quinoline core substituted at the 4-position with a methanol group, establishing a clear class-level precedent for this specific substitution pattern. While the target compound itself is not a final drug candidate, its core structure places it within a well-validated pharmacophore space for antimalarial activity.

Antimalarial Infectious Disease Drug Discovery

Class-Level Evidence: Antibacterial Activity of 2-Chloroquinoline Derivatives via DNA Gyrase Inhibition

The 2-chloroquinoline substructure, present in the target compound, is associated with antibacterial activity through inhibition of DNA gyrase. The related compound 2-chloro-3-methylquinoline has been reported to bind to DNA gyrase, thereby preventing bacterial DNA replication and transcription . While specific MIC values for (2-Chloro-3-methylquinolin-4-yl)methanol are not available in the open literature, the presence of the 2-chloro substituent on the quinoline core is a known structural determinant for this mechanism of action. In contrast, 2-unsubstituted or 2-hydroxyquinoline analogs lack this key interaction site and are not typically reported as DNA gyrase inhibitors.

Antibacterial DNA Gyrase Infectious Disease

Recommended Research and Industrial Applications for (2-Chloro-3-methylquinolin-4-yl)methanol


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries

Given the precedent of 2-chloro-3-methylquinoline derivatives as MEK inhibitors (e.g., PD 184352 with an in vitro IC₅₀ of 300 nM [1]), (2-Chloro-3-methylquinolin-4-yl)methanol serves as an ideal starting material for constructing focused libraries of potential kinase inhibitors. The hydroxymethyl group at the 4-position offers a convenient handle for further functionalization (e.g., etherification, esterification, or oxidation), while the 2-chloro group enables late-stage diversification via cross-coupling reactions [2]. This dual-functionalization strategy can accelerate SAR studies around the quinoline core.

Antimalarial Drug Discovery: Exploration of 4-Quinolinemethanol Pharmacophore Space

The 4-quinolinemethanol substructure is a recognized pharmacophore for antimalarial activity, as evidenced by multiple patents claiming this scaffold for the treatment of malaria [3]. (2-Chloro-3-methylquinolin-4-yl)methanol provides a direct entry point into this validated chemical space. Researchers can utilize this compound to synthesize novel analogs with variations at the 2-, 3-, and 4-positions to optimize potency against drug-resistant Plasmodium strains and improve pharmacokinetic profiles.

Chemical Biology: Development of Novel DNA Gyrase Probes

The 2-chloroquinoline motif is implicated in the inhibition of bacterial DNA gyrase . (2-Chloro-3-methylquinolin-4-yl)methanol can be used to synthesize chemical probes to further investigate this mechanism. By incorporating fluorescent tags or affinity handles (e.g., biotin) at the 4-hydroxymethyl position, researchers can create tools for target engagement studies, pull-down assays, or cellular imaging to validate DNA gyrase as a target in specific bacterial strains.

Process Chemistry: Optimization of Sonogashira Coupling for Scale-Up

The documented use of (2-Chloro-3-methylquinolin-4-yl)methanol in Sonogashira coupling reactions [2] makes it a valuable substrate for process chemistry studies. Researchers can investigate the scalability and robustness of this transformation, optimize reaction conditions (e.g., catalyst loading, solvent, temperature), and explore alternative coupling partners to generate diverse alkynyl-quinoline derivatives. This work can support the large-scale synthesis of advanced intermediates for preclinical development.

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